Acetamide, N-1H-tetrazol-5-yl-
Overview
Description
Acetamide, N-1H-tetrazol-5-yl-, also known as 5-Acetamidotetrazole, is a chemical compound with the molecular formula C₃H₅N₅O and a molecular weight of 127.1047 g/mol . This compound is part of the tetrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-1H-tetrazol-5-yl- typically involves the reaction of acetamide with sodium azide and a suitable catalyst. One common method includes the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes . Another method involves the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts .
Industrial Production Methods
Industrial production of Acetamide, N-1H-tetrazol-5-yl- often employs multi-step reactions that can be completed in one or two steps. For instance, the preparation of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride involves the reaction of 3-amino-2-hydroxyacetophenone with acetyl chloride, followed by the addition of sodium methoxide or potassium tert-butoxide and 1H-tetrazol-5-carboxylic acid ethyl ester .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-1H-tetrazol-5-yl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, such as the reaction with 2-chloro-N-(benzothiazole-2-yl)acetamides to form N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives.
Cycloaddition Reactions: The compound can also undergo cycloaddition reactions, particularly with nitriles and sodium azide to form tetrazole derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving Acetamide, N-1H-tetrazol-5-yl- include sodium azide, diphenyl phosphorazidate (DPPA), and various catalysts such as zinc salts and L-proline . Reaction conditions often involve refluxing in solvents like xylenes or using microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, which have applications in medicinal chemistry and materials science .
Scientific Research Applications
Acetamide, N-1H-tetrazol-5-yl- has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential analgesic agents and anti-inflammatory drugs
Agriculture: Tetrazole derivatives, including Acetamide, N-1H-tetrazol-5-yl-, are used as plant growth regulators and pesticides.
Materials Science: The compound is used in the development of high nitrogen composite propellants and other energetic materials.
Mechanism of Action
The mechanism of action of Acetamide, N-1H-tetrazol-5-yl- involves its interaction with various molecular targets and pathways. For instance, tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a role in the metabolism of drugs and other xenobiotics . This inhibition can lead to various pharmacological effects, including anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-1H-tetrazol-5-yl- include:
5-Aminotetrazole: Used in the synthesis of energetic materials and pharmaceuticals.
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide: Known for its analgesic properties.
Uniqueness
What sets Acetamide, N-1H-tetrazol-5-yl- apart from other similar compounds is its versatility in various chemical reactions and its wide range of applications in different scientific fields. Its ability to form stable tetrazole rings makes it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c1-2(9)4-3-5-7-8-6-3/h1H3,(H2,4,5,6,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVYHWSDERZPMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNN=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210585 | |
Record name | Acetamide, N-1H-tetrazol-5-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-77-6 | |
Record name | N-2H-Tetrazol-5-ylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6158-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-1H-tetrazol-5-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006158776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-1H-tetrazol-5-yl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-1H-tetrazol-5-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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